2-辛氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Octyloxyphenylboronic acid is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .

Synthesis Analysis

The synthesis of boronic acids like 2-Octyloxyphenylboronic acid often involves taking phenol and benzene ring-containing organic acid as initial raw materials to synthesize diphenyl ether. Then, hydrogen of the diphenyl ether is removed, and the diphenyl ether after hydrogen removal reacts with boric acid ester to obtain the boronic acid .Molecular Structure Analysis

The molecular structure of boronic acids can be determined using techniques like 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .Chemical Reactions Analysis

Boronic acids, such as 2-Octyloxyphenylboronic acid, can bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be determined using techniques like 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .科学研究应用

Sensing Applications

Boronic acids, including 2-Octyloxyphenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of proteomics and protein engineering.

Separation Technologies

Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation and purification of various biomolecules.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their unique chemistry allows them to be used in the design of drugs and other therapeutic agents.

Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of phenylboronic acid with polyol compounds provides a way to design PBA-based polymeric nanomaterials .

Biosensors

Applications of phenylboronic acid-decorated nanomaterials in biosensors have been discussed . These biosensors can be used for the detection of various biological molecules, providing valuable information in both research and clinical settings.

Reactive Oxygen Species (ROS)-responsive Drug Delivery System

A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . This system can be used for the targeted delivery of drugs to specific cells or tissues.

作用机制

Target of Action

2-Octyloxyphenylboronic acid, like other boronic acids, primarily interacts with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to its utility in various applications, including sensing and therapeutic development . In the context of biological systems, boronic acids often target proteins, enabling their manipulation and labeling .

Mode of Action

The mode of action of 2-Octyloxyphenylboronic acid involves the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids . This interaction is particularly significant in the presence of compounds with cis-diol groups, such as sugars, which allows boronic acids to function as synthetic receptors for these compounds .

Biochemical Pathways

Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They also play a crucial role in carbohydrate chemistry and glycobiology, particularly in the areas of analysis, separation, protection, and activation .

Pharmacokinetics

Boronic acids are generally considered to be stable, readily prepared, and environmentally benign , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of 2-Octyloxyphenylboronic acid’s action depends on its specific application. In sensing applications, the interaction between the boronic acid and its target results in changes in the physico-chemical properties of the sensor, enabling detection . In therapeutic applications, boronic acids can be used for the controlled release of drugs .

Action Environment

The action of 2-Octyloxyphenylboronic acid can be influenced by various environmental factors. For instance, the solubility of boronic acids can vary depending on the polarity of the medium . Furthermore, the interaction of boronic acids with their targets can be affected by factors such as pH and the presence of competing diols .

安全和危害

属性

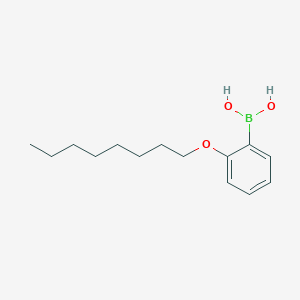

IUPAC Name |

(2-octoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBINCPWFBHJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)